molecular formula C19H15NO2 B14199712 3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 833488-10-1

3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B14199712
CAS No.: 833488-10-1
M. Wt: 289.3 g/mol
InChI Key: UZSKNOLLNHKJTB-UHFFFAOYSA-N
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Description

3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety substituted with a hydroxy group and a phenylprop-2-en-1-one group, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 8-hydroxyquinoline with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.

    Industry: Used in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, disrupting metal-dependent biological processes. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with known antimicrobial properties.

    4-Methylbenzaldehyde: A precursor used in the synthesis of various organic compounds.

    Quinoline: A heterocyclic aromatic compound with diverse biological activities.

Uniqueness

3-(8-Hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxyquinoline and phenylprop-2-en-1-one moieties enhances its potential as a multifunctional compound in scientific research and industrial applications.

Properties

CAS No.

833488-10-1

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

3-(8-hydroxyquinolin-5-yl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H15NO2/c1-13-4-6-15(7-5-13)17(21)10-8-14-9-11-18(22)19-16(14)3-2-12-20-19/h2-12,22H,1H3

InChI Key

UZSKNOLLNHKJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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